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molecular formula C6H4BrF2N B1271886 4-Bromo-3,5-difluoroaniline CAS No. 203302-95-8

4-Bromo-3,5-difluoroaniline

Cat. No. B1271886
M. Wt: 208 g/mol
InChI Key: DKKUSFDAHRASGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071581B2

Procedure details

A mixture of 4-bromo-3,5-difluoro-phenylamine (6.0 g, 28.8 mmole), ferrous sulfate (1.82 g), glycerol (8.6 mL), nitrobenzene (1.79 mL) and 5.0 ml of concentrated sulfuric acid (5 mL) was heated gently. After the first vigorous reaction, the mixture was heated to reflux for five hours. Nitrobenzene was removed by distillation in vacuo. The aqueous solution was acidified with glacial acetic acid, and dark brown precipitate separated, which was purified by flash chromatography (silica gel, petroleum/ethyl acetate=12/1) to return the title compound as a white solid (3.5 g, 49.8%).
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
ferrous sulfate
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
1.79 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([NH2:9])=[CH:4][C:3]=1[F:10].[N+]([C:14]1[CH:19]=CC=C[CH:15]=1)([O-])=O.S(=O)(=O)(O)O>OCC(CO)O>[Br:1][C:2]1[C:7]([F:8])=[C:6]2[C:5](=[CH:4][C:3]=1[F:10])[N:9]=[CH:19][CH:14]=[CH:15]2

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1F)N)F
Name
ferrous sulfate
Quantity
1.82 g
Type
reactant
Smiles
Name
Quantity
1.79 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
8.6 mL
Type
solvent
Smiles
OCC(O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated gently
CUSTOM
Type
CUSTOM
Details
After the first vigorous reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for five hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Nitrobenzene was removed by distillation in vacuo
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
which was purified by flash chromatography (silica gel, petroleum/ethyl acetate=12/1)

Outcomes

Product
Name
Type
Smiles
BrC=1C(=C2C=CC=NC2=CC1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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